Product packaging for Anthracene-D10(Cat. No.:CAS No. 1719-06-8)

Anthracene-D10

Cat. No.: B048595
CAS No.: 1719-06-8
M. Wt: 188.29 g/mol
InChI Key: MWPLVEDNUUSJAV-LHNTUAQVSA-N
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Description

Anthracene-D10 is a deuterium-labeled analog of anthracene, where ten hydrogen atoms are replaced with stable deuterium isotopes. This high isotopic purity compound is primarily employed as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of its non-deuterated counterpart and related polycyclic aromatic hydrocarbons (PAHs). Its utility stems from its nearly identical chemical properties to anthracene, while its distinct mass shift allows for unambiguous differentiation during mass spectrometric analysis, thereby correcting for analyte loss during sample preparation and instrument variability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10 B048595 Anthracene-D10 CAS No. 1719-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decadeuterioanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPLVEDNUUSJAV-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=CC=CC3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C3C(=C(C(=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052684
Record name (2H10)Anthracene
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Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1719-06-8
Record name Anthracene-d10
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Record name (2H10)Anthracene
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Record name (2H10)Anthracene
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Record name [2H10]anthracene
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Physicochemical Properties of Anthracene D10

Anthracene-D10 is a solid, colorless to pale yellow compound. clearsynthdeutero.com It is insoluble in water but soluble in various organic solvents. clearsynthdeutero.com The key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₄D₁₀ clearsynthdeutero.com
Molecular Weight 188.29 g/mol nih.govsigmaaldrich.com
CAS Number 1719-06-8 clearsynthdeutero.comchemicalbook.com
Melting Point 210-215 °C (lit.) sigmaaldrich.comchemicalbook.com
Boiling Point 340 °C (lit.) sigmaaldrich.comchemicalbook.com
Density 1.29 g/cm³ (at 25°C) clearsynthdeutero.com
Appearance Colorless to pale yellow solid clearsynthdeutero.com

This data is compiled from multiple sources. clearsynthdeutero.comnih.govsigmaaldrich.comchemicalbook.comchemicalbook.com

Synthesis and Manufacturing of Anthracene D10

The synthesis of Anthracene-D10 typically involves the hydrogen-deuterium exchange reaction of anthracene (B1667546) with a deuterium (B1214612) source. One documented method involves reacting anthracene with heavy water (D₂O) in the presence of a platinum-on-carbon (Pt/C) catalyst. chemicalbook.com In this process, anthracene and the catalyst are heated in a mixture of heavy water, 2-pentanol, and decahydronaphthalene (B1670005) in a high-pressure reactor. chemicalbook.com After an extended period of stirring at an elevated temperature, the reaction mixture is cooled, and the deuterated anthracene is extracted and purified. chemicalbook.com This method has been reported to achieve a high deuterium conversion rate. chemicalbook.com

Another patented method describes the preparation of this compound by mixing anthracene, a deuterium source, an acid, a catalyst, and a solvent. google.com The catalyst in this method contains at least one benzene (B151609) ring and has an electron cloud density greater than that of anthracene. google.com This process is claimed to have a high yield and deuteration degree at a relatively low reaction temperature, making it suitable for industrial production. google.com

Spectroscopic Analysis of Anthracene D10

Infrared Spectroscopy

The infrared (IR) spectrum of this compound shows significant shifts in vibrational frequencies compared to anthracene (B1667546) due to the heavier mass of deuterium (B1214612). osti.gov The C-D stretching vibrations appear at lower wavenumbers than the C-H stretching vibrations. aip.org Detailed analysis of the IR spectrum of single crystals of this compound, using plane-polarized light, has allowed for a fairly complete assignment of the molecular fundamentals at lower energies. osti.govaip.org These studies are crucial for understanding the vibrational modes of the molecule. osti.gov

Hydroxyl Radical Addition and Hydrogen Abstraction Mechanisms

Fluorescence and Absorption Spectroscopy

The fluorescence and absorption spectra of this compound have been studied in detail. aip.org When measured in a fluorene (B118485) matrix at low temperatures (4.2 K), the spectra reveal well-resolved vibrational structures. aip.org These studies have led to the assignment of several fundamental vibrational frequencies in both the ground and first excited electronic states. aip.org The unique spectroscopic properties of this compound make it a valuable tool in fluorescence studies and photophysics. clearsynthdeutero.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

While deuterium itself is not directly observed in standard ¹H NMR, its presence has a profound effect on the spectrum. The absence of signals in the ¹H NMR spectrum where protons would normally appear in anthracene is a clear indication of deuteration. Furthermore, the use of deuterium labeling can simplify complex proton spectra and aid in structural elucidation. In ¹³C NMR, the C-D coupling patterns can provide additional structural information. The reduced background signals from hydrogen in deuterated compounds enhance the clarity of NMR spectral analysis. cymitquimica.com

Anthracene D10 in Organic Electronics and Advanced Materials Research

Influence of Deuteration on Charge Transport Phenomena

Electron and Hole Mobility in Deuterated Organic Semiconductors

Compound FamilyCharge CarrierDeuteration Effect on MobilityReference
Acenes (general)HoleNearly no impact rsc.org
Acenes (general)Electron~ -5% rsc.org
Naphthalene Diimide (alkyl deuteration)Electron~ -18% shuaigroup.netacs.org
Rubrene (all-deuterated)HoleNo noticeable effect shuaigroup.netacs.org
Tetracene (all-deuterated)HoleNearly no effect researchgate.netnih.gov

Deuterated Anthracene (B1667546) Derivatives in Light-Emitting Diodes (OLEDs) and Photovoltaics (OPVs)

The unique properties of deuterated compounds, particularly anthracene derivatives, have led to their successful application in both OLEDs and OPVs. clearsynthdeutero.comgoogle.com The primary advantage of deuteration in these devices is the enhancement of stability and efficiency. clearsynthdeutero.comoled-info.com

In OLEDs, especially those emitting blue light, device lifetime is a significant challenge. Research has shown that using deuterated host materials, including anthracene-based compounds, can dramatically increase the operational stability of these devices. oled-info.comnih.gov For example, a progressive increase in the lifetime (T90) of blue OLEDs was observed with increasing deuteration of anthracene-based host materials. nih.gov This improvement is attributed to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, slows down degradation reactions within the device. google.comresearchgate.net Deuteration can also lead to higher photoluminescence efficiency by accelerating radiative decay rates and reducing shoulder emissions. oled-info.com

In the context of OPVs, efficient charge separation and transport are paramount. While direct research on deuterated anthracene in OPVs is less reported, the principles of improved stability and altered charge transport dynamics are applicable. The study of deuterated materials helps in understanding the fundamental processes at the donor-acceptor interface where excitons dissociate into free charges. acs.org

Design of Deuterated Compounds for Enhanced Device Performance and Stability

The design of deuterated compounds for organic electronics is a strategic approach to improving device longevity and efficiency. google.comresearchgate.net The core principle lies in the kinetic isotope effect, which stems from the fact that the C-D bond is stronger and more stable than the C-H bond. google.com This increased bond strength makes deuterated compounds more resistant to chemical reactions that can degrade device performance over time. researchgate.net

Researchers have demonstrated that deuteration can lead to significant improvements in the lifetime of OLEDs. For instance, using a deuterated host material in blue phosphorescent OLEDs has been shown to increase device lifetime. oled-info.com In one study, a four-fold improvement in lifetime was achieved with highly deuterated hosts. researchgate.net The stabilizing effect is not limited to the emissive layer; deuterating the hole transport layer in conjunction with a deuterated emitting layer can lead to further enhancements in device lifetime. nih.gov

The design strategy involves selectively replacing hydrogen with deuterium (B1214612) at positions within the molecule that are most susceptible to degradation. By understanding the degradation pathways, chemists can synthesize molecules with enhanced intrinsic stability, leading to more robust and long-lasting organic electronic devices. nih.govresearchgate.net

Supramolecular Self-Assembly and Chiral Architectures

Supramolecular self-assembly is a powerful technique for creating complex and functional molecular architectures from individual components. anu.edu.auanu.edu.au Anthracene derivatives are often used as building blocks in these assemblies due to their rigid structure and interesting photophysical properties. rsc.orgpnas.org

The introduction of deuterium into these systems can be used as a probe to study the self-assembly process. For example, stereoselectively deuterated supramolecular motifs have been used to investigate the role of the solvent during self-assembly. meijerlab.nl

Furthermore, the principles of self-assembly can be used to create chiral structures from achiral building blocks. Chirality, or "handedness," is a key property in many areas of science, and inducing it in supramolecular systems can lead to materials with unique optical and electronic properties. nih.gov While the direct use of anthracene-d10 in creating chiral architectures is not extensively documented, the broader concept involves using non-covalent interactions to transfer chirality from a chiral source to an achiral assembly. nih.gov The design of anthracene-based molecules that can form twisted or helical structures through self-assembly is an active area of research, with potential applications in catalysis and functional materials. pnas.orgacs.org

Environmental Tracing and Astrochemical Applications of Deuterated Polycyclic Aromatic Hydrocarbons

Stable Isotope-Assisted Metabolomics for Organic Pollutant Biotransformation

Stable isotope-assisted metabolomics is a powerful technique for studying the fate of organic pollutants in the environment. Using compounds like Anthracene-D10 allows researchers to trace the complex biotransformation processes that these pollutants undergo.

Tracing Degradation Pathways in Contaminated Matrices

The use of deuterated PAHs is crucial for understanding how these persistent organic pollutants are broken down by microorganisms in soil and sediment. unc.edunih.gov Stable Isotope Probing (SIP) is a key cultivation-independent technique where a substrate, such as ¹³C-labeled or deuterated anthracene (B1667546), is introduced into a contaminated sample. unc.edunih.gov Microorganisms that consume the labeled compound incorporate the heavy isotope into their biomass, including their DNA. nih.gov

By extracting and analyzing the "heavy" DNA, scientists can identify the specific bacteria responsible for the degradation of that particular PAH. nih.gov For instance, SIP studies have been used to identify bacteria in soil from former manufactured-gas plants that are capable of degrading naphthalene, phenanthrene (B1679779), anthracene, and pyrene. unc.edu In one study, a group of uncultivated Alphaproteobacteria was identified as the primary degrader of anthracene, while the bacterium Pigmentiphaga was newly associated with naphthalene, phenanthrene, and anthracene degradation. unc.edu

Furthermore, using fully deuterated phenanthrene (C14D10) has helped to elucidate the anaerobic biodegradation pathway, showing that carboxylation is the initial step, followed by ring reduction and cleavage. researchgate.net Such studies provide invaluable insights into the natural attenuation processes and help in designing effective bioremediation strategies for PAH-contaminated sites. unc.edu

Methodological Considerations for Environmental PAH Analysis

Accurate quantification of PAHs in complex environmental matrices like soil, water, and air presents significant analytical challenges. researchgate.netsci-hub.se Deuterated PAHs, including this compound, are essential as internal standards in analytical methods to ensure the reliability and accuracy of these measurements. pca.state.mn.usices.dkbohrium.com

Sample Preparation and Extraction: The analysis of PAHs typically involves extraction from the sample matrix, a cleanup step to remove interfering substances, and instrumental analysis. epa.govbioline.org.br Common extraction techniques include Soxhlet extraction, ultrasonic extraction, and pressurized liquid extraction. researchgate.netbibliotekanauki.pl During this process, a known amount of a deuterated PAH mixture, often containing this compound, Phenanthrene-d10, and Pyrene-d10, is added to the sample. epa.govservice.gov.ukrsc.orgcsic.es This "spiking" with internal standards allows for the correction of analyte losses that may occur during sample preparation and analysis, thereby improving the accuracy of the final concentration determination. pca.state.mn.us For example, in the analysis of PAHs in marine sediments, deuterated standards like D10-anthracene and D10-pyrene are added before extraction to monitor procedural performance. bohrium.com

Instrumental Analysis: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used and highly sensitive technique for identifying and quantifying individual PAHs. researchgate.netepa.govbioline.org.br The mass spectrometer can differentiate between the native PAH and its deuterated internal standard based on their mass-to-charge ratio. rsc.org By comparing the signal of the native analyte to that of the known amount of the added internal standard, precise quantification is achieved. rsc.org For instance, EPA Method TO-13A for analyzing PAHs in ambient air recommends using GC/MS and suggests deuterated compounds like D12-Perylene as internal standards. bioline.org.br The choice of deuterated standards is critical; they should be similar in analytical behavior to the compounds of interest. bioline.org.br

The following table shows typical deuterated PAHs used as internal standards in environmental analysis.

Internal StandardRing SizeUse Case
Naphthalene-d82-ringGC/MS and HPLC analysis of volatile PAHs. rsc.org
Phenanthrene-d103-ringRecommended for HPLC and GC/MS analysis. bibliotekanauki.plrsc.org
This compound 3-ring Used as a surrogate/internal standard for PAH analysis in soil and water. pca.state.mn.usices.dkfishersci.com
Pyrene-d104-ringUsed to control the analytical process for PAHs in biological and soil samples. service.gov.uk
Chrysene-d124-ringRecommended as an internal standard for GC/MS analysis. rsc.org
Perylene-d125-ringRecommended for HPLC and GC/MS analysis. bioline.org.brbibliotekanauki.pl
Benzo(a)pyrene-d125-ringUsed as a surrogate standard for recovery calculations. ices.dk

Deuterium (B1214612) Enrichment and Fractionation of PAHs in Extraterrestrial Environments

Deuterated PAHs are not just earth-bound analytical tools; they are also key molecules in understanding the chemical processes occurring in the vast expanses of space and the formation of our solar system.

Detection and Characterization of Deuterated PAHs in the Interstellar Medium

Polycyclic aromatic hydrocarbons are believed to be widespread and abundant in the interstellar medium (ISM). oup.com Their presence is inferred from a series of infrared emission features known as the Aromatic Infrared Bands (AIBs). oup.comaanda.org The presence of deuterated PAHs in the ISM is revealed through the observation of C-D vibrational bands, specifically the aromatic C-D stretch around 4.4 µm and aliphatic C-D stretches near 4.65 µm. arxiv.orgnasa.gov

The detection of these C-D bands in regions like the Orion Bar and other photodissociation regions suggests that PAHs could be a significant reservoir for deuterium in the ISM. oup.comarxiv.orgnasa.gov This is particularly relevant because the abundance of deuterium in the gas phase of the Milky Way galaxy shows significant variations, with some regions being depleted of deuterium. oup.comnasa.gov The sequestration of deuterium onto PAHs could help explain this "missing" deuterium. arxiv.orgnasa.gov The estimated D/H ratio on PAHs in some interstellar environments can be as high as 0.17 to 0.36, which is consistent with the observed galactic variations of the atomic D/H ratio. oup.com

Photochemically Induced Deuterium Exchange in Cosmic Ices

One of the primary mechanisms proposed for the deuterium enrichment of PAHs is their processing in interstellar ices. astrochem.orgnih.gov In the cold, dense molecular clouds where stars and planets form, gas-phase molecules, including PAHs and water (H₂O), freeze onto dust grains, forming icy mantles. epa.govnasa.gov These ices are expected to be enriched in deuterium (in the form of HDO and D₂O) due to low-temperature gas-phase and gas-grain reactions. astrochem.orguniversiteitleiden.nl

Laboratory experiments have shown that when PAHs frozen in these deuterium-rich ices are exposed to ultraviolet (UV) radiation, a rapid exchange of hydrogen (H) atoms on the PAH with deuterium (D) atoms from the ice matrix occurs. nih.govastrochem.orguniversiteitleiden.nlnih.gov This photochemical exchange happens through several processes, including direct aromatic H/D exchange, D-atom addition, and exchange via keto-enol tautomerism in oxidized PAHs. astrochem.orguniversiteitleiden.nl Experiments with coronene (B32277) (C₂₄H₁₂) and anthracene in D₂O ice have demonstrated this efficient H-D exchange, showing that PAHs can readily attain the high D/H levels observed in meteorites. nih.govuniversiteitleiden.nlnih.gov This process is a strong candidate for explaining the origin of deuterated organic molecules found in extraterrestrial materials. nih.govnasa.gov

Deuterium Isotope Ratios as Indicators of Protosolar Processing History in Meteorites

The isotopic composition of organic matter found in certain meteorites, particularly carbonaceous chondrites, provides a window into the chemical environment of the early solar system. europa.euuctm.edu Many meteoritic organic compounds, including PAHs, show significant deuterium enrichment compared to terrestrial materials, which is considered a signature of their origin in the cold interstellar medium or the outer protosolar nebula. nasa.goveuropa.euatamankimya.com

PAHs are abundant and stable in carbonaceous chondrites, and their deuterium-to-hydrogen (D/H) ratio can preserve clues about their formation and subsequent processing history. europa.eu The measured δD values for PAHs in meteorites like Murchison, ALH 83100, and LON 94101 show a wide range, suggesting a complex history. nasa.govnih.gov

Scientists test hypotheses about the origin of this deuterium enrichment by comparing meteoritic data with patterns predicted from different astrochemical processes:

Gas-phase ion-molecule reactions: These occur at very low temperatures (<50 K) in dense interstellar clouds and can lead to D-enrichment. nih.gov

UV photolysis in ices: As described above, this process can efficiently deuterate PAHs within icy grain mantles before their incorporation into larger bodies. europa.eunih.gov

Unimolecular photodissociation: This gas-phase process, driven by UV radiation, can also enrich PAHs in deuterium, particularly for smaller PAHs. nih.gov

By studying the D/H ratios in different PAHs extracted from meteorites, researchers can infer the relative importance of these processes in the interstellar and protostellar environments that preceded the formation of Earth. europa.eunih.gov The results suggest that meteoritic PAHs likely formed through reactions in cold regions, with the possibility of further modification during aqueous alteration on the meteorite's parent body. europa.eunih.gov

Compound and PubChem CID Table

Advanced Computational and Theoretical Modeling of Anthracene D10 Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable for understanding the fundamental properties of anthracene-d10 at the molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular and crystal properties of anthracene (B1667546) and its deuterated isotopologues. researchgate.netrsc.org DFT calculations, particularly those that include van der Waals interactions, can accurately predict the crystal structures of anthracene derivatives. researchgate.net Based on these calculated structures, researchers can investigate electronic properties, such as the dispersion of bands formed from the highest occupied molecular orbitals (HOMOs), which are crucial for understanding charge carrier transport. researchgate.net

Studies have shown that DFT calculations can be optimized for accuracy and computational cost. For instance, in the context of calculating deuterium (B1214612) nuclear quadrupole tensors in crystalline anthracene, the B3LYP functional with a 6-311+G(d,3p2d) basis set has been identified as a good compromise. researchgate.net To account for the crystalline environment, various models are employed, including clusters of molecules arranged as in the crystal or embedding the molecule in a dielectric continuum that mimics the crystal's permittivity. researchgate.net

Furthermore, DFT has been used in combination with experimental techniques like terahertz (THz) spectroscopy to analyze vibrational modes. researchgate.net By comparing experimental THz spectra of crystalline anthracene-h10 and this compound with simulated infrared (IR) active normal modes, researchers can assess the accuracy of different DFT functionals, such as those with and without dispersion corrections (e.g., PBE-D* vs. PBE). researchgate.net This comparison helps in understanding the nature of normal modes by analyzing isotope shifts and correlation field splitting. researchgate.net

Here is an interactive data table summarizing the comparison between experimental and simulated data for crystalline this compound:

ParameterExperimental ValueSimulated Value (PBE-D*)Simulated Value (PBE)
Region I Isotope Shift SignificantSignificant Deviation-
Region II Isotope Shift -Excellent Agreement-
Region II Correlation Field Splitting -Excellent Agreement-

This table illustrates how different DFT functionals compare to experimental results, highlighting the importance of including dispersion corrections for accurate predictions of certain properties.

The photochemistry of anthracene derivatives often involves excited electronic states that are not well-described by single-reference methods like standard DFT. In such cases, multireference calculations are essential for an accurate depiction of the potential energy surfaces and reaction pathways. nih.govbarbatti.org Methods like the Complete Active Space Self-Consistent Field (CASSCF) and its subsequent perturbation theory corrections (e.g., CASPT2) are employed to study these complex systems. nih.govresearchgate.net

Photophysical processes, such as internal conversion and intersystem crossing, involve transitions between different electronic potential energy surfaces. numberanalytics.com The Born-Oppenheimer approximation, which assumes that nuclear and electronic motions are independent, breaks down in these situations. numberanalytics.com Nonadiabatic dynamics simulations are therefore necessary to model these processes accurately. numberanalytics.comnih.gov

These simulations are crucial for understanding the outcomes of photochemical reactions. numberanalytics.com In the context of polyacenes like anthracene, first-principles calculations that include anharmonic and deuteration effects are used to determine the rate constants for non-radiative transitions. researchgate.net For instance, the non-adiabatic interaction between the S1 and S2 electronic states in naphthalene, a related polyacene, is influenced by deuteration, which in turn affects the fluorescence quantum yield. researchgate.net

The development of efficient methods for nonadiabatic molecular dynamics is an active area of research. nih.gov The goal is to achieve the accuracy of high-level methods while maintaining a manageable computational cost, enabling the study of large-scale condensed-phase systems. nih.gov

Multireference Calculations for Excited State Photochemistry

Modeling of Deuterium Nuclear Quadrupolar Tensors in Condensed Phases

The deuterium nuclear quadrupole tensor provides sensitive information about the local electronic environment of the deuteron (B1233211) in a molecule. researchgate.net DFT calculations are used to model these tensors in the condensed phase of this compound. researchgate.net A study on crystalline anthracene demonstrated that the choice of DFT functional and basis set is critical for obtaining accurate results. researchgate.net To simulate the crystal environment, different models can be used, such as a cluster of anthracene molecules or a single molecule embedded in a dielectric continuum. researchgate.net The calculated quadrupole tensors can then be compared with experimental data from techniques like solid-state deuterium NMR to validate the theoretical models and gain a deeper understanding of intermolecular interactions. researchgate.net

Theoretical Predictions of Isotope Effects on Spectroscopic and Kinetic Parameters

The substitution of hydrogen with deuterium in anthracene leads to measurable isotope effects on its spectroscopic and kinetic properties. Theoretical calculations play a key role in predicting and explaining these effects.

In spectroscopy, deuteration affects the vibrational frequencies of the molecule. researchgate.net This is evident in the isotope shifts observed in the THz spectra of anthracene-h10 versus this compound. researchgate.net Theoretical models can predict these shifts, and the agreement with experimental data serves as a benchmark for the quality of the computational method. researchgate.net

Kinetic isotope effects (KIEs) are also significant. For instance, in the reaction of anthracene with hydroxyl (OH) radicals, the KIE provides insights into the reaction mechanism. nih.gov At lower temperatures, the KIE for the reaction of OH with anthracene and this compound is consistent with an OH-addition mechanism. nih.gov Theoretical calculations of the KIE can help to distinguish between different possible reaction pathways, such as OH addition versus H-abstraction, especially at higher temperatures where experimental determination can be challenging. nih.gov

Future Directions and Emerging Research Opportunities for Anthracene D10

Development of Novel Functional Materials Utilizing Deuterium-Enhanced Properties

The substitution of hydrogen with deuterium (B1214612) in anthracene (B1667546) imparts significant changes to its photophysical and electronic properties. This "deuterium effect" is being actively explored for the creation of next-generation functional materials.

One of the most promising areas is in the field of Organic Light-Emitting Diodes (OLEDs). Research has shown that introducing deuterium atoms into the molecular structure of OLED materials can enhance the spin-orbit coupling effect, facilitating phosphorescence and improving quantum efficiency. google.com This is particularly crucial for blue-light-emitting materials, where device lifetime is often a limiting factor. google.com The enhanced stability of the C-D bond compared to the C-H bond can lead to longer-lasting and more efficient OLED devices. google.com Patents have been filed for aryl-substituted anthracene compounds with at least one deuterium substituent, highlighting the commercial interest in these deuterated materials for electronic applications. google.com

Furthermore, the incorporation of deuterium into the alkylamino auxochromes of rhodamine dyes has been shown to increase fluorescence quantum yield and inhibit photochemically induced spectral shifts and irreparable photobleaching. acs.org This strategy of using deuterated auxochromes presents a general method for improving the performance of small-molecule fluorophores, which could be extended to anthracene-based systems for applications in bioimaging and sensing. acs.org

Integration with Advanced Spectroscopic Techniques for In Situ Studies

Anthracene-d10 serves as an invaluable tool for in situ spectroscopic investigations, allowing researchers to probe complex chemical and physical processes with greater clarity. The distinct vibrational frequencies of C-D bonds compared to C-H bonds provide a unique spectroscopic handle.

Advanced in situ spectroscopic techniques are crucial for understanding environmental biogeochemical reactions at the molecular level. nih.gov The use of isotopically labeled compounds like this compound in conjunction with techniques such as Fourier-transform infrared (FTIR) spectroscopy allows for the detailed study of reaction mechanisms. For instance, the infrared spectrum of this compound has been reported with detailed assignments of its molecular fundamentals. osti.gov

Moreover, pulsed laser photolysis/pulsed laser-induced fluorescence (PLP/PLIF) techniques have been used to study the kinetics of the reaction of this compound with hydroxyl radicals at elevated temperatures. nih.gov These studies provide crucial data for understanding the atmospheric chemistry of polycyclic aromatic hydrocarbons. The kinetic isotope effect observed in these reactions helps to elucidate the underlying reaction mechanisms, such as whether the reaction proceeds via an OH-addition or H-abstraction pathway. nih.gov

The table below summarizes some of the spectroscopic techniques used in the study of this compound and its derivatives.

Spectroscopic TechniqueApplication in this compound ResearchReference
Fourier-Transform Infrared (FTIR) SpectroscopyInvestigation of photoprocesses and vibrational modes. osti.govresearchgate.net
UV-Visible SpectroscopyStudying electronic transitions and interactions with other molecules. researchgate.netnih.gov
Fluorescence and Phosphorescence SpectroscopyCharacterizing photophysical properties and energy transfer processes. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidating molecular structure and dynamics. tu-darmstadt.deresearchgate.net
Pulsed Laser Photolysis/Pulsed Laser-Induced Fluorescence (PLP/PLIF)Investigating reaction kinetics at high temperatures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and quantification in complex mixtures. frontiersin.org

Expanding Computational Methodologies for Complex Deuterated Architectures

Computational chemistry plays a pivotal role in predicting and understanding the properties of deuterated molecules. Density Functional Theory (DFT) has proven to be a powerful tool for calculating the vibrational frequencies and infrared intensities of large aromatic molecules like this compound. researchgate.netnih.gov

Researchers are developing and refining computational models to accurately predict the behavior of complex deuterated architectures. For instance, DFT calculations have been used to determine the deuterium nuclear quadrupole tensors in crystalline anthracene, providing insights into the local electronic environment. researchgate.net These calculations often involve sophisticated models to account for the crystal environment, such as using clusters of molecules or embedding the molecule in a dielectric continuum. researchgate.net

Furthermore, computational approaches are being employed to predict the transformation products of polycyclic aromatic hydrocarbons in the atmosphere. nih.gov These methods, which include analyzing thermodynamic stability and computed atomic charges, can help in identifying potentially harmful derivatives of compounds like anthracene. nih.gov The development of more accurate and efficient computational methods will be crucial for designing novel deuterated materials with tailored properties and for understanding their environmental fate.

Applications in Quantum Computing and Spintronics

The unique spin properties of deuterated molecules are opening up exciting possibilities in the fields of quantum computing and spintronics. The replacement of hydrogen with deuterium, which has a different nuclear spin, can significantly impact the spin coherence times of molecular qubits.

Research has shown that very long quantum coherence times can be achieved in transition metal complexes by removing nuclear spins from the vicinity of the magnetic ion. researchgate.net Studies on the radical cations of this compound in rigid glass matrices have helped to identify the sources of time-dependent local fields that affect spin echo envelope decays and phase memory times. researchgate.net This fundamental understanding is critical for the design of molecular qubits with improved performance.

The field of spintronics, which aims to utilize the spin of electrons in addition to their charge, could also benefit from the properties of deuterated materials. sciencedaily.com Advances in spintronics are expected to improve digital storage and computing efficiency. sciencedaily.com The ability to control interactions between spins and their environment is a key challenge, and deuterated molecules like this compound provide a platform for studying these fundamental interactions. sciencedaily.com Quantum simulations are also being used to investigate the electronic transitions in molecules relevant to organic electronics, which could pave the way for the application of quantum computing in materials science. arxiv.org

Interdisciplinary Research at the Interface of Chemistry, Physics, and Astrophysics

This compound is a molecule that sits (B43327) at the crossroads of several scientific disciplines, fostering interdisciplinary research.

In astrophysics, deuterated polycyclic aromatic hydrocarbons (PAHs) are of great interest as they may hold clues to the chemical evolution of the galaxy. arxiv.org Deuterium was primarily created during the Big Bang, and its abundance in the interstellar medium (ISM) is a key parameter in cosmological models. arxiv.org Observations have shown a discrepancy between the predicted and observed D/H ratio in the ISM, and it has been suggested that the "missing" deuterium may be locked up in PAHs. arxiv.org Computational studies of the infrared spectra of deuterated PAHs are crucial for guiding astronomical observations aimed at detecting these molecules in space. researchgate.net The C-D stretching features, in particular, are considered promising for the detection of deuterated interstellar PAHs. researchgate.net

The study of such molecules also intersects with physics, particularly in the investigation of fundamental interactions and properties of matter. The use of hypervelocity impact experiments to study the survival of organic biosignatures, for example, involves principles of physics to understand the extreme conditions of impact. open.ac.uk

The synthesis and characterization of this compound and its derivatives remain a key area of chemical research. google.comresearchgate.net The development of efficient and scalable methods for deuteration is essential for making these materials more widely available for various applications. researchgate.net

Q & A

Q. How is Anthracene-D10 validated as an internal standard in GC-MS analysis for polycyclic aromatic hydrocarbon (PAH) quantification?

this compound is evaluated for retention time stability, ion selectivity, and co-elution risks. For example, in IEC62321-10 method validation, its co-elution with Phenanthrene was observed in SIM/TIC chromatograms, but ion extraction (e.g., m/z 188 for this compound vs. m/z 178 for Phenanthrene) resolved overlaps. Calibration curves with R² >0.995 and QC sample recoveries >90% confirm reliability .

Q. What protocols ensure accurate recovery rates for this compound in environmental matrices like water or sediment?

Surrogate recovery studies (e.g., in Weihe River research) use spiked this compound to monitor extraction efficiency. Mean recoveries of 85.7%–89.3% in sediments and water require corrections via matrix-matched calibration. Procedural blanks and spike samples are analyzed every five runs to rule out cross-contamination .

Q. How is this compound purity verified for analytical applications?

Purity (>99.0% by GC) is confirmed via isotopic enrichment analysis (e.g., deuterium substitution ≥98%) and absence of interfering peaks in chromatograms. Suppliers provide certificates of analysis detailing batch-specific purity and stability under storage conditions (e.g., −20°C in amber vials) .

Advanced Research Questions

Q. How does this compound resolve isotope effects in catalytic reaction studies?

In NaAlO2-catalyzed anthracene reduction, a 1:1 mixture of Anthracene and this compound was reacted under CO/H2 at 400°C. Isotopic labeling allowed tracking of hydrogen/deuterium exchange via GC-MS, revealing kinetic isotope effects (KIEs) of 1.2–1.5 in catalyzed vs. uncatalyzed pathways .

Q. What spectral discrepancies arise between this compound and its non-deuterated counterpart in vibrational studies?

Gas-phase IR spectra (450–3200 cm⁻¹) show redshifted CD stretching modes (~2260 cm⁻¹) and altered ag/b3g fundamentals in this compound. Density functional theory (DFT) simulations align with experimental data, with deviations <2% in scaled frequencies .

Q. How do co-elution challenges with this compound impact PAH quantification in complex matrices?

Overlapping peaks (e.g., with Phenanthrene) are mitigated by optimizing GC temperature ramps (e.g., 50°C to 320°C at 10°C/min) and using selective ion monitoring (SIM). Method validation requires ≤10% deviation in internal standard intensity between standards and samples .

Q. What QA/QC criteria are critical for this compound in large-scale environmental monitoring?

Key parameters include:

  • Recovery limits : 70%–120% for water, 60%–110% for sediments.
  • Precision : ≤15% RSD for triplicate analyses.
  • Detection limits : 0.003–0.5 mg/L in spiked standards .

Q. How is this compound used to validate novel optical sensor systems for PAH detection?

In distributed optical sensors, this compound serves as a reference fluorophore. Its stable emission profile (λex = 360 nm, λem = 400–450 nm) is compared against target PAHs to calibrate signal-to-noise ratios and sensor response linearity .

Methodological Contradictions & Resolutions

Q. Why do some studies report this compound as unsuitable for specific PAH analyses despite its widespread use?

Discrepancies arise from matrix-specific interferences. For instance, high organic content in sediments may suppress this compound ionization in GC-MS. Resolution involves pre-treatment (e.g., silica gel cleanup) or switching to Chrysene-D12 for complex matrices .

Q. How to reconcile this compound’s regulatory status with its analytical applications?

this compound is not listed under REACH/CLP restrictions, but its use in textiles (e.g., azo dye testing per GB/T 17592-2024) requires compliance with lab safety protocols (e.g., handling in fume hoods, waste neutralization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.